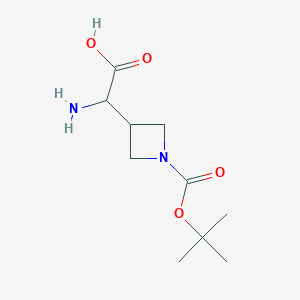

a-Amino-1-Boc-3-azetidineacetic acid

Description

Overview of the Chemical Landscape of α-Amino-1-Boc-3-azetidineacetic Acid

The chemical landscape of α-Amino-1-Boc-3-azetidineacetic acid is centered around its synthesis and its utility as a versatile building block.

Synthesis: The synthesis of the core structure, N-Boc-3-azetidineacetic acid, has been reported. One common route involves the hydrolysis of the corresponding ethyl ester, tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, using a base such as lithium hydroxide. This reaction provides the desired carboxylic acid in high yield.

The subsequent introduction of the α-amino group to form the final product presents a synthetic challenge. Standard methods for the α-amination of carboxylic acids could potentially be employed. These methods include the Hell-Volhard-Zelinskii reaction to form an α-bromo acid intermediate, followed by nucleophilic substitution with an amine source, or variations of the Strecker or Gabriel syntheses adapted for this substrate. The choice of method would need to be carefully considered to ensure compatibility with the Boc-protected azetidine (B1206935) ring.

Chemical and Physical Properties: The presence of the Boc protecting group renders the compound soluble in a range of organic solvents, facilitating its use in solution-phase and solid-phase synthesis. The physical and spectroscopic properties of N-Boc-3-azetidineacetic acid have been partially characterized.

| Property | Value |

| Molecular Formula | C10H17NO4 |

| Molecular Weight | 215.25 g/mol |

| Appearance | White solid |

| ¹H NMR (400 MHz, CD₃OD) | δ 4.06 (dd, J = 8.5, 8.3 Hz, 2H), 3.61 (dd, J = 8, 6 Hz, 2H), 2.94-2.82 (m, 1H), 2.62 (d, J = 7.8 Hz, 2H), 1.43 (s, 9H) |

Note: The provided ¹H NMR data is for the precursor N-Boc-3-azetidineacetic acid. The spectrum for the α-amino substituted final product would exhibit an additional signal for the α-proton.

Current Research Trajectories and Academic Relevance of Azetidine-Based Scaffolds

The academic and industrial interest in azetidine-based scaffolds, including derivatives like α-Amino-1-Boc-3-azetidineacetic acid, is on a significant upward trend. Current research is focused on several key areas:

Peptidomimetic and Drug Discovery: Azetidine amino acids are being incorporated into peptide sequences to develop novel therapeutics with enhanced potency, selectivity, and metabolic stability. Their ability to induce specific secondary structures is being exploited to mimic the bioactive conformations of natural peptides.

Foldamer Research: The predictable conformational preferences of azetidine-containing oligomers make them attractive candidates for the design of foldamers – non-natural polymers that adopt well-defined three-dimensional structures.

Development of Novel Synthetic Methodologies: The synthesis of functionalized azetidines remains a challenging area of organic chemistry. A significant portion of current research is dedicated to developing new and efficient methods for the construction and derivatization of the azetidine ring. This includes the development of stereoselective syntheses to access enantiomerically pure azetidine amino acids.

Materials Science: The rigid nature of azetidine-containing structures is also being explored in the context of materials science for the development of novel polymers and other materials with defined architectures.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(5-12)7(11)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQGTBRPYFXAFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for A Amino 1 Boc 3 Azetidineacetic Acid and Congeners

Foundational Strategies for Azetidine (B1206935) Ring Construction

The construction of the strained four-membered azetidine ring is a primary challenge in the synthesis of these molecules. Various methodologies have been developed to address this, ranging from intramolecular cyclizations to cycloadditions and multicomponent reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective strategy for forming the azetidine ring. These methods typically involve the formation of a carbon-nitrogen bond by a nucleophilic nitrogen attacking an electrophilic carbon center within the same molecule.

One prominent method is the intramolecular SN2 reaction , where a nitrogen atom displaces a leaving group, such as a halogen or a mesylate, on a carbon atom situated three carbons away. frontiersin.org This approach is a fundamental and widely used tactic for azetidine ring formation. frontiersin.org

A more recent and sophisticated approach involves the lanthanoid-catalyzed intramolecular regioselective aminolysis of epoxides . Specifically, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) has been shown to be an effective catalyst for the intramolecular aminolysis of cis-3,4-epoxy amines. frontiersin.orgnih.gov This reaction proceeds with high regioselectivity, favoring the formation of the azetidine ring over the alternative pyrrolidine (B122466) ring, and tolerates a variety of functional groups, including acid-sensitive Boc protecting groups. frontiersin.orgnih.gov The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE) under reflux. frontiersin.orgnih.gov

Another advanced strategy is the Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination . This method, reported by Gaunt and co-workers in 2018, utilizes a palladium catalyst to forge the N-C bond by activating a typically unreactive C-H bond. rsc.org The process involves an oxidant, such as benziodoxole tosylate, and an additive like AgOAc to promote the key reductive elimination step from a Pd(IV) intermediate, leading to the formation of the azetidine ring. rsc.org This technique demonstrates excellent functional group tolerance. rsc.org

| Intramolecular Cyclization Method | Key Reagents/Catalysts | Typical Substrate | Key Features |

| SN2 Reaction | Base | 3-haloamine or 3-mesyloxyamine | Well-established, reliable |

| La(OTf)3-catalyzed Aminolysis | La(OTf)3 | cis-3,4-epoxy amine | High regioselectivity, tolerates sensitive groups. frontiersin.orgnih.gov |

| Pd(II)-catalyzed C-H Amination | Pd(II) catalyst, oxidant (e.g., benziodoxole tosylate) | Amine with accessible γ-C(sp³)–H bond | Excellent functional group tolerance, activates unreactive bonds. rsc.org |

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions offer a powerful and convergent approach to the azetidine core by forming two new bonds in a single step. The most relevant of these is the [2+2] cycloaddition.

The aza Paternò–Büchi reaction , a photochemical [2+2] cycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing the azetidine ring. nih.gov This reaction can be performed both inter- and intramolecularly. nih.govspringernature.com Recent advancements have focused on using visible light in conjunction with photocatalysts, such as iridium(III) complexes, to promote the reaction under milder conditions. rsc.orgresearchgate.netchemrxiv.org For instance, Schindler's laboratory developed an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates (as oxime precursors) with alkenes using visible light, which allows for the synthesis of highly functionalized azetidines. rsc.orgresearchgate.net

Another classic yet effective method is the Staudinger synthesis , which involves a [2+2] cycloaddition between a ketene (B1206846) and an imine to form a β-lactam (2-azetidinone). mdpi.com While this yields an oxidized form of the azetidine ring, β-lactams are valuable intermediates that can be subsequently reduced to the desired azetidine. The reaction proceeds through a zwitterionic intermediate followed by a four-electron conrotatory electrocyclization. mdpi.com Ketenes for this reaction are often generated in situ from acyl chlorides using a tertiary amine base. mdpi.com

| Cycloaddition Reaction | Reactants | Key Features | Product Type |

| Aza Paternò–Büchi Reaction | Imine + Alkene | Photochemical (UV or visible light), direct formation of azetidine ring. rsc.orgnih.govresearchgate.netchemrxiv.org | Azetidine |

| Staudinger Synthesis | Ketene + Imine | Forms a β-lactam ring, which can be reduced. mdpi.com | 2-Azetidinone (β-lactam) |

Multicomponent Reactions (MCRs) for Azetidine Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, provide an efficient pathway to complex molecules, including azetidine derivatives.

One such example is a copper-catalyzed multicomponent reaction involving terminal alkynes, sulfonyl azides, and carbodiimides. This reaction yields functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives under mild, base-free conditions. organic-chemistry.org Another copper-catalyzed MCR has been developed for the synthesis of disulfide-linked N-sulfonylazetidin-2-imines from sulfonyl azides, phenylacetylenes, and benzenethiol (B1682325) Schiff bases. rsc.org

More recently, a dual copper/photoredox catalysis strategy has been reported for the allylation of azabicyclo[1.1.0]butanes (ABBs) in a multicomponent fashion. This strain-release functionalization provides access to densely substituted azetidines that would be challenging to prepare otherwise. thieme-connect.de These MCRs are highly valuable for rapidly building molecular complexity and creating libraries of azetidine-containing compounds.

Stereocontrolled Synthesis of a-Amino-1-Boc-3-azetidineacetic Acid Derivatives

Achieving the correct stereochemistry at the α-carbon is crucial for the biological activity of α-amino acids. Several strategies are employed to control the stereochemical outcome during the synthesis of α-Amino-1-Boc-3-azetidineacetic acid and its congeners.

Asymmetric Hydrogenation of Unsaturated Azetidine Precursors

Asymmetric hydrogenation is a powerful technique for establishing stereocenters with high enantioselectivity. This method involves the reduction of a prochiral unsaturated precursor, such as an α,β-unsaturated ester or acid, using hydrogen gas and a chiral transition metal catalyst.

While specific examples for the direct asymmetric hydrogenation of an unsaturated precursor to α-Amino-1-Boc-3-azetidineacetic acid are not extensively detailed in the literature, the principles are well-established for α,β-unsaturated carboxylic acids and esters. nih.gov Chiral rhodium and ruthenium complexes with phosphine (B1218219) ligands are commonly used. nih.govacs.org A key strategy involves creating an ion-pair interaction between an amine group on the chiral ligand and the carboxylate of the substrate, which can enhance stereocontrol. nih.gov The synthesis would first require the construction of an azetidine precursor containing an α,β-unsaturated ester or carboxylic acid moiety at the 3-position. Subsequent asymmetric hydrogenation would then set the chiral center at the α-position.

Chiral Auxiliary Approaches

The use of a chiral auxiliary is a classic and reliable method for stereocontrolled synthesis. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct a subsequent reaction in a diastereoselective manner. tcichemicals.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

For the synthesis of chiral α-amino acids, oxazolidinones (popularized by Evans) and pseudoephedrine are common auxiliaries. A relevant example for azetidine-containing amino acids is the asymmetric synthesis of L-azetidine-2-carboxylic acid and its 3-substituted analogs. nih.gov This synthesis utilized a camphor sultam derivative of glyoxylic acid O-benzyl oxime. A zinc-mediated asymmetric addition of an allylic halide to this chiral substrate established the stereocenter. nih.gov

Chiral Pool Derived Syntheses

Syntheses originating from the chiral pool leverage readily available, enantiomerically pure natural products as starting materials to construct complex chiral molecules. This approach obviates the need for de novo asymmetric synthesis, often providing an efficient route to the target compounds. For the synthesis of α-Amino-1-Boc-3-azetidineacetic acid and its congeners, precursors such as amino acids can be employed.

For instance, enantiomerically pure amino ketones, which can be derived from natural amino acids like D-serine, serve as key precursors in photochemical approaches to azetidine rings. The irradiation of these chiral amino ketones can lead to the formation of highly functionalized azetidinols in a stereoselective manner. researchgate.netresearchgate.net These azetidinols can then be further elaborated into the desired azetidine-2-carboxylic acid derivatives. researchgate.netresearchgate.net This strategy effectively transfers the stereochemistry from the starting amino acid to the final azetidine product.

Diastereoselective and Enantioselective Approaches

The development of diastereoselective and enantioselective methods is crucial for accessing specific stereoisomers of substituted azetidines. These approaches often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

A notable enantioselective approach involves the copper-catalyzed boryl allylation of azetines. This method allows for the difunctionalization of the azetine ring, installing both a boryl and an allyl group with the concomitant creation of two new stereogenic centers. acs.org This reaction provides a convenient route to chiral 2,3-disubstituted azetidines, which are challenging to synthesize using traditional methods. acs.org

Another strategy involves the asymmetric reduction of prochiral azetinyl-carboxylic acid precursors. acs.orgnih.govacs.orgchemrxiv.orgthieme-connect.de These unsaturated precursors can be synthesized via an organometallic route. nih.govacs.orgchemrxiv.org Subsequent metal-catalyzed asymmetric hydrogenation, using either palladium or chiral ruthenium complexes, can furnish the desired functionalized azetidine carboxylic acids with good diastereo- and enantioselectivity. acs.orgchemrxiv.org The resulting saturated amino acids can be further resolved through peptide coupling to achieve high enantiopurity. acs.org

Furthermore, chiral donor-acceptor azetines, synthesized through a highly enantioselective [3 + 1]-cycloaddition of enoldiazoacetates with aza-ylides using chiral copper(I) catalysis, serve as versatile intermediates. nih.govnih.gov These azetines can undergo ring-opening and subsequent functionalization to produce a variety of amino acid derivatives with complete retention of enantiopurity. nih.gov

| Approach | Key Features | Catalyst/Auxiliary | Stereocontrol |

| Asymmetric Boryl Allylation | Difunctionalization of azetines | Cu/bisphosphine | High enantioselectivity |

| Asymmetric Hydrogenation | Reduction of prochiral azetinyl-carboxylic acids | Palladium or chiral Ruthenium complexes | Good diastereo- and enantioselectivity |

| [3+1]-Cycloaddition | Formation of chiral donor-acceptor azetines | Chiral Copper(I) catalyst | High enantioselectivity |

Innovative Reaction Pathways and Functionalization during Synthesis

Recent advancements in synthetic methodology have introduced innovative pathways for the formation and functionalization of the azetidine ring, enabling the construction of complex and diverse molecular architectures.

Strain-Release Functionalization Strategies

The inherent ring strain of azetidines and their bicyclic precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), provides a powerful driving force for a variety of chemical transformations. researchwithrutgers.com Strain-release functionalization allows for the introduction of diverse substituents onto the azetidine core in a controlled manner.

One such strategy involves the multicomponent beilstein-journals.orgnih.gov-Brook rearrangement/strain-release-driven anion relay sequence. nih.gov This method leverages the ring-opening of an azabicyclo[1.1.0]butane to drive the reaction, allowing for the modular synthesis of substituted azetidines by sequentially adding three different electrophilic coupling partners. nih.govbris.ac.uk This approach has been successfully applied to the synthesis of complex molecules, including pharmaceutical agents. nih.gov

The addition of nucleophilic organometallic species to in situ generated azabicyclobutanes is another effective strain-release strategy. This allows for the selective formation of 3-arylated azetidine intermediates. rsc.org These intermediates can then undergo further functionalization, such as N-arylation, in a one-pot process. rsc.org The homologation of boronic esters driven by strain-release has also been developed for the modular synthesis of azetidines. acs.org This methodology is applicable to a wide range of boronic esters and proceeds with complete stereospecificity. acs.org

| Strategy | Key Transformation | Driving Force | Application |

| Anion Relay Sequence | Multicomponent functionalization | Strain-release ring-opening of azabicyclo[1.1.0]butane | Modular synthesis of substituted azetidines |

| Nucleophilic Addition | C3-Arylation of azetidines | Strain-release of in situ generated azabicyclobutanes | Synthesis of 3-arylated azetidines |

| Boronic Ester Homologation | Modular construction of azetidines | 1,2-migration with cleavage of central C-N bond | Stereospecific synthesis of azetidinyl boronic esters |

Aza-Michael Addition to Azetidine-Derived Acrylates

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for C-N bond formation. mdpi.com This reaction has been effectively employed in the synthesis of β-amino acid derivatives containing the azetidine scaffold.

Starting from N-Boc-azetidin-3-one, Horner-Wadsworth-Emmons reaction can provide methyl 2-(N-Boc-azetidin-3-ylidene)acetate. mdpi.comnih.gov Subsequent aza-Michael addition of various heterocyclic amines to this acrylate (B77674) derivative yields functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.gov This method provides a straightforward route to novel heterocyclic amino acid derivatives. The reaction can be promoted by catalysts such as DBU and can also be carried out under solvent-free conditions, aligning with the principles of green chemistry. rsc.orgmdpi.com

Metal-Catalyzed Azetidine Formation and Functionalization

Transition metal catalysis has emerged as a versatile tool for the synthesis and functionalization of azetidines. rsc.org Palladium and rhodium catalysts, in particular, have been extensively used in these transformations.

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is a powerful method for constructing the azetidine ring. acs.orgorganic-chemistry.org This reaction often utilizes a directing group, such as picolinamide, to facilitate the C-H activation process. acs.orgnih.gov Palladium catalysts have also been employed for the N-arylation of azetidines through cross-coupling reactions. researchgate.net

Rhodium catalysts have been utilized in the ring expansion of azetidines. acs.orgnih.govresearchgate.net For example, a rhodium-catalyzed reaction of 2-(azetidin-3-ylidene) acetates with aryl boronic acids proceeds via a domino conjugate addition/N-directed α-C(sp³)–H activation process to afford 4-aryl-4,5-dihydropyrrole-3-carboxylates. acs.orgnih.gov Rhodium catalysis is also effective for the three-component reaction between azetidine-2,3-diones, ethyl diazoacetate, and alcohols to produce 3-substituted-3-hydroxy-β-lactams. acs.org

| Metal Catalyst | Reaction Type | Key Transformation |

| Palladium | Intramolecular C-H Amination | Formation of the azetidine ring |

| Palladium | Cross-Coupling | N-Arylation of azetidines |

| Rhodium | Ring Expansion | Synthesis of dihydropyrroles from azetidines |

| Rhodium | Multicomponent Reaction | Synthesis of 3-hydroxy-β-lactams from azetidine-2,3-diones |

Photochemical Routes to Azetidinols and Ring Opening

Photochemical reactions offer a unique and sustainable approach to the synthesis of strained ring systems like azetidines. The Norrish-Yang cyclization of α-aminoacetophenones is a well-established photochemical method for constructing azetidinols. beilstein-journals.orguni-mainz.deresearchgate.netacs.org This reaction proceeds via a 1,5-hydrogen abstraction followed by ring closure of the resulting 1,4-biradical. beilstein-journals.orguni-mainz.de The stereochemical outcome of the cyclization can be controlled, leading to the formation of highly functionalized azetidinols in a stereoselective manner. researchgate.netresearchgate.net

A "build and release" strategy combines this photochemical cyclization with a subsequent strain-release ring-opening reaction. beilstein-journals.orguni-mainz.denih.gov The photochemically generated azetidinols, which are highly strained, can readily undergo ring opening upon treatment with various reagents, such as electron-deficient ketones or boronic acids. beilstein-journals.orguni-mainz.deresearchgate.netnih.gov This two-step process allows for the synthesis of complex, highly functionalized acyclic molecules from simple precursors. beilstein-journals.orguni-mainz.denih.gov The choice of protecting group on the nitrogen atom has been shown to be crucial for the success of both the photochemical cyclization and the subsequent ring-opening step. beilstein-journals.orguni-mainz.deresearchgate.net

Role of Protecting Groups in the Synthesis of this compound Derivatives

The synthesis of complex molecules like α-Amino-1-Boc-3-azetidineacetic acid and its derivatives is a multi-step process that requires the strategic use of protecting groups to mask reactive functional moieties. nih.gov This is essential to prevent unwanted side reactions, control regioselectivity, and ensure the formation of the desired product. nih.gov In the context of azetidine-containing amino acids, protecting groups are crucial for managing the reactivity of the α-amino group, the carboxylic acid function, and the azetidine ring nitrogen. The choice of these groups is dictated by the need for an orthogonal strategy, where each protecting group can be selectively removed under specific conditions without affecting the others. nih.govbiosynth.com

The tert-butyloxycarbonyl (Boc) group on the azetidine nitrogen (N-1 position) plays a pivotal role. It serves as more than just a protecting group; it is an activating group that facilitates certain synthetic transformations. For instance, N-Boc protection is well-established for enabling α-lithiation of azacycles, a key step for functionalization. nih.gov However, the primary role of the N-Boc group in the target compound is to provide stable, semi-permanent protection for the azetidine nitrogen, which can be removed under acidic conditions during a later stage of the synthesis. researchgate.net The stability of the Boc group to basic and nucleophilic conditions makes it an ideal orthogonal partner for base-labile protecting groups used for the α-amino function, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group. organic-chemistry.org

The most widely adopted strategy for synthesizing peptides and related structures incorporating the N-Boc azetidine core involves the use of an Fmoc group for temporary protection of the α-amino group. peptide.com This Fmoc/tBu-type strategy is truly orthogonal, as the Fmoc group is cleaved by a base (commonly piperidine), while the Boc group is cleaved by an acid (such as trifluoroacetic acid, TFA). biosynth.com This allows for the sequential construction of peptide chains or other modifications at the α-amino position without disturbing the N-Boc protection on the azetidine ring. researchgate.net

Research has demonstrated that the strained four-membered azetidine ring is remarkably stable to the strong acidic conditions, like TFA, required for the final deprotection of the Boc group and other acid-labile side-chain protecting groups (e.g., tert-butyl ethers). ljmu.ac.ukresearchgate.net This stability is critical for the successful incorporation of these non-canonical amino acids into larger molecules.

Alternative strategies offer further synthetic flexibility. The benzyloxycarbonyl (Cbz) group, for instance, can be used to protect the azetidine nitrogen. The Cbz group is orthogonal to both Fmoc and Boc, as it is typically removed by catalytic hydrogenation. ljmu.ac.uk This allows for the chemoselective deprotection of the azetidine nitrogen in the presence of both acid-labile (Boc, tBu) and base-labile (Fmoc) groups, creating opportunities for late-stage functionalization directly on the azetidine ring. ljmu.ac.ukresearchgate.net Once deprotected, the secondary amine of the azetidine ring can act as a handle for further modifications, such as acylation or sulfonylation. ljmu.ac.uk Another protecting group, the tert-butoxythiocarbonyl (Botc) group, has been explored as an analogue to Boc. The N-Botc group is more labile to acid than N-Boc, allowing for selective deprotection under milder acidic conditions, which can be advantageous in the presence of other sensitive functionalities. acs.org

The following tables summarize the key protecting groups and their characteristics within the synthetic schemes for α-Amino-1-Boc-3-azetidineacetic acid derivatives.

| Protecting Group | Function Protected | Typical Cleavage Conditions | Stability | Role in Synthesis |

|---|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Azetidine Nitrogen (N-1) | Strong Acid (e.g., TFA) | Stable to base, hydrogenation | Semi-permanent protection and activation of the azetidine ring. |

| Fmoc (9-Fluorenylmethoxycarbonyl) | α-Amino Group | Base (e.g., 20% Piperidine in DMF) | Stable to acid, hydrogenation | Temporary protection for peptide chain elongation. |

| Cbz (Benzyloxycarbonyl) | Azetidine Nitrogen (N-1) or α-Amino Group | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable to acid and base | Orthogonal protection allowing for selective deprotection and functionalization. |

| Botc (tert-butoxythiocarbonyl) | Azetidine Nitrogen (N-1) | Mild Acid (TFA) or Thermolysis | More acid-labile than Boc | Alternative to Boc, allowing for milder deprotection conditions. |

| tBu (tert-butyl) | Carboxyl groups or side chains (e.g., Ser, Thr, Asp, Glu) | Strong Acid (e.g., TFA) | Stable to base, hydrogenation | Permanent side-chain protection, removed concurrently with N-Boc. |

| Strategy | α-Amino Protection | Azetidine N-Protection | Side-Chain Protection | Key Advantage |

|---|---|---|---|---|

| Primary Strategy (Fmoc/tBu) | Fmoc | Boc | tBu-based | Highly orthogonal system ideal for standard solid-phase peptide synthesis (SPPS). |

| Alternative Strategy for N-Functionalization | Fmoc | Cbz | tBu-based | Allows for selective deprotection of the azetidine nitrogen for late-stage modification while the peptide backbone remains protected. ljmu.ac.uk |

| Mild Deprotection Strategy | Fmoc | Botc | tBu-based | Permits removal of the azetidine protecting group under conditions milder than those required for Boc, enhancing functional group compatibility. acs.org |

Chemical Reactivity and Derivatization of A Amino 1 Boc 3 Azetidineacetic Acid Architectures

Functional Group Transformations at the Amino and Carboxylic Acid Sites

The reactivity of α-amino-1-Boc-3-azetidineacetic acid at its amino and carboxyl functionalities is analogous to that of standard α-amino acids, allowing for its incorporation into larger molecular scaffolds, particularly peptides. youtube.comlibretexts.org The tert-butyloxycarbonyl (Boc) group on the azetidine (B1206935) nitrogen is a robust protecting group, stable under most basic and nucleophilic conditions, which allows for selective manipulation of the carboxylic acid and the α-amino group. organic-chemistry.org

The primary amino group can be acylated with acid chlorides or anhydrides, and the carboxylic acid can be esterified. libretexts.org However, the most significant transformations involve peptide bond formation. The carboxylic acid can be activated using standard peptide coupling reagents to react with amines, while the α-amino group (following a separate deprotection step if it were also protected) can act as a nucleophile toward an activated carboxyl group.

Peptide Synthesis and Derivatization:

The carboxylic acid moiety is readily converted into amides, esters, or acyl hydrazides. thermofisher.com In peptide synthesis, the carboxylic acid is activated to facilitate coupling. This activation can be achieved through various methods developed for peptide synthesis, such as conversion to succinimidyl esters or the use of carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in aqueous solutions or dicyclohexylcarbodiimide (B1669883) (DCC) in organic solvents. thermofisher.com

The Boc protecting group on the ring nitrogen is stable to the conditions of peptide coupling but can be removed under acidic conditions, typically with trifluoroacetic acid (TFA). This orthogonality is crucial in complex syntheses, allowing for selective deprotection and further functionalization. organic-chemistry.orgpeptide.com For instance, after coupling the carboxylic acid end of the molecule, the Boc group could be removed to allow for modification at the ring nitrogen.

| Functional Group | Reaction Type | Typical Reagents | Product | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Amide Formation (Peptide Coupling) | EDAC, DCC, HATU + Amine | Amide/Peptide | thermofisher.com |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester | libretexts.org |

| Azetidine Nitrogen | Boc-Deprotection | Trifluoroacetic Acid (TFA) | Secondary Amine | |

| α-Amino Group | Acylation | Acid Chloride/Anhydride, Base | Amide | libretexts.org |

Modulations and Reactivity of the Azetidine Ring System

The azetidine ring is a strained four-membered heterocycle, making it susceptible to specific chemical transformations, most notably ring-opening reactions. rsc.orgnih.govrsc.org This inherent reactivity, driven by the relief of ring strain, provides a pathway to highly substituted acyclic amine derivatives. rsc.org

Ring-Opening Reactions:

Nucleophilic ring-opening is a primary mode of reactivity for azetidines. magtech.com.cnresearchgate.net These reactions often require activation by a Lewis acid or conversion of the ring nitrogen into a quaternary ammonium (B1175870) salt to proceed efficiently. magtech.com.cn The regioselectivity of the attack is influenced by both electronic and steric factors. magtech.com.cn Nucleophiles tend to attack carbon atoms adjacent to the nitrogen that are substituted with groups capable of stabilizing a transition state, such as aryl or carboxylate groups. magtech.com.cn Acid-mediated intramolecular ring-opening can also occur, particularly if a nucleophilic group is suitably positioned elsewhere in the molecule. nih.gov

Ring Modification and Functionalization:

Despite the ring strain, the azetidine core can be maintained and further functionalized. Aza-Michael additions have been employed to synthesize novel heterocyclic amino acid derivatives. nih.gov For example, an (N-Boc-azetidin-3-ylidene)acetate can be prepared from N-Boc-3-azetidinone via a Horner–Wadsworth–Emmons reaction, which then undergoes aza-Michael addition with various NH-heterocycles to yield functionalized 3-substituted azetidines. nih.govchemicalbook.com This demonstrates that the azetidine ring can serve as a scaffold for diversification. Late-stage modifications of azetidine-containing macrocycles have also been achieved via chemoselective substitution at the azetidine nitrogen after deprotection. researchgate.netnih.gov

| Reaction Type | Description | Conditions/Reagents | Outcome | Reference |

|---|---|---|---|---|

| Nucleophilic Ring-Opening | Cleavage of a C-N bond by a nucleophile. | Lewis acid catalysis, strong nucleophiles. | Substituted acyclic amines. | rsc.orgmagtech.com.cn |

| Intramolecular Ring-Opening | Acid-mediated attack by a pendant nucleophilic group. | Acidic pH. | Rearranged cyclic or acyclic products. | nih.gov |

| Aza-Michael Addition | Conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester on the azetidine ring. | (N-Boc-azetidin-3-ylidene)acetate + NH-heterocycle, DBU. | Functionalized 3,3-disubstituted azetidines. | nih.gov |

| N-Deprotection and Substitution | Removal of the Boc group followed by functionalization of the ring nitrogen. | (1) TFA; (2) Acylating/Sulfonylating agents. | N-functionalized azetidine derivatives. | researchgate.netnih.gov |

Advanced Structural Characterization and Computational Insights into A Amino 1 Boc 3 Azetidineacetic Acid

Spectroscopic Analysis for Conformational and Configurational Elucidation

Spectroscopic methods are indispensable for the primary structural confirmation and detailed conformational analysis of a-Amino-1-Boc-3-azetidineacetic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical data on the molecule's connectivity, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR spectroscopy offer a wealth of information.

¹H-NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. The protons on the azetidine (B1206935) ring typically appear as complex multiplets due to geminal and vicinal coupling. Broadened signals can often be observed, indicating conformational dynamics or exchange processes of the azetidine moiety on the NMR timescale. nih.gov The nine protons of the tert-butoxycarbonyl (Boc) protecting group characteristically appear as a sharp singlet.

¹³C-NMR: The carbon spectrum confirms the number of unique carbon environments. The carbonyl carbons of the Boc group and the carboxylic acid are readily identifiable in the downfield region. The quaternary carbon of the Boc group and the carbons of the azetidine ring resonate at distinct chemical shifts.

¹⁵N-NMR: The nitrogen chemical shift of the Boc-protected azetidine nitrogen provides insight into its electronic environment. nih.gov Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning all proton and carbon signals and confirming the molecule's covalent structure. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity between protons, offering valuable clues to the preferred solution-state conformation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of the molecule's functional groups. Key absorption bands include strong C=O stretching vibrations for the urethane (B1682113) (Boc) and carboxylic acid groups, typically observed in the range of 1690-1740 cm⁻¹. nih.gov The C-N stretching of the azetidine ring and O-H stretching of the carboxylic acid are also identifiable.

| Spectroscopic Technique | Functional Group / Atom | Typical Chemical Shift / Frequency | Reference |

|---|---|---|---|

| ¹H-NMR | Boc (-C(CH₃)₃) | δ 1.40-1.50 ppm (singlet) | nih.govrsc.org |

| ¹H-NMR | Azetidine ring protons (-CH₂-) | δ 3.60-4.50 ppm (multiplets, often broadened) | nih.gov |

| ¹³C-NMR | Boc (-C (CH₃)₃) | δ ~80 ppm | rsc.org |

| ¹³C-NMR | Boc (-C(C H₃)₃) | δ ~28 ppm | rsc.org |

| ¹³C-NMR | Boc (-C =O) | δ ~156 ppm | rsc.org |

| IR Spectroscopy | Urethane C=O Stretch (Boc) | ~1695 cm⁻¹ | nih.gov |

| IR Spectroscopy | Carboxylic Acid C=O Stretch | ~1720 cm⁻¹ | nih.gov |

Theoretical and Computational Chemistry Approaches

To complement experimental data, theoretical and computational methods provide unparalleled insight into the structural and energetic properties of this compound at an atomic level.

The conformational energy landscape describes the relative energies of all possible spatial arrangements of a molecule. For a constrained amino acid, this landscape is rugged, with distinct energy minima corresponding to stable conformers. Profiling this landscape involves systematically exploring the molecule's degrees of freedom, primarily the rotatable single bonds (dihedral angles), while accounting for the rigid azetidine ring.

The process typically begins with a systematic conformational search where key dihedral angles (e.g., those of the acetic acid side chain) are rotated in discrete increments. scirp.org Each resulting structure is then subjected to geometry optimization using quantum mechanical methods to locate the nearest local energy minimum. This exploration maps the potential energy surface, identifying all low-energy, stable conformations and the transition states that connect them. nih.gov The constrained nature of the azetidine ring significantly limits the accessible conformational space compared to acyclic analogues, making such computational analyses particularly powerful and tractable. nih.govacs.org

| Dihedral Angle | Defining Atoms | Description |

|---|---|---|

| ψ (psi) | N-Cα-C'-O | Rotation around the Cα-C' bond |

| φ (phi) | C'-N-Cα-C' | Rotation around the N-Cα bond |

| χ1 (chi1) | N-Cα-Cβ-Cγ | Rotation of the side chain around the Cα-Cβ bond |

| χ2 (chi2) | Cα-Cβ-Cγ-Cδ | Rotation of the side chain around the Cβ-Cγ bond |

Quantum Mechanical (QM) Methods: QM calculations, particularly those based on Density Functional Theory (DFT), are essential for obtaining highly accurate energetic and geometric data. scirp.orgresearchgate.net Once stable conformers are identified through landscape profiling, DFT is used to calculate their relative energies with high precision, including the effects of electron correlation. These calculations also provide optimized geometries, vibrational frequencies, and other electronic properties that can be correlated with experimental spectroscopic data.

Molecular Dynamics (MD) Simulations: While QM methods excel at describing static structures, MD simulations are used to explore the dynamic behavior of the molecule over time. nih.govnih.gov In an MD simulation, the molecule is placed in a simulated environment, often a box of explicit water molecules, and the classical motions of all atoms are tracked over time by solving Newton's equations of motion. This approach provides a realistic view of the molecule's flexibility, conformational transitions, and interactions with its environment. researchgate.net MD simulations can reveal the relative populations of different conformers in solution and the timescales of their interconversion, offering a dynamic picture that complements the static energy landscape.

This compound is a chiral molecule, and its interaction with plane-polarized light is a key characteristic. Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), provides information about the molecule's absolute configuration. Computational methods have become highly effective at predicting these properties. mdpi.comnih.gov

The standard approach involves several steps:

Conformational Search: A thorough conformational analysis is performed, as described in section 4.2.1, to identify all significant low-energy conformers.

Spectrum Calculation: For each stable conformer, the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT). mdpi.com This quantum mechanical method simulates the differential absorption of left- and right-circularly polarized light.

Boltzmann Averaging: The individual spectra of all conformers are then averaged together, with each spectrum's contribution weighted according to the conformer's relative population as determined by the Boltzmann distribution at a given temperature. mdpi.comresearchgate.net

The resulting Boltzmann-averaged spectrum is a theoretical prediction of the experimental ECD spectrum. By comparing the predicted spectrum of a specific enantiomer (e.g., the R- or S-enantiomer) with the experimentally measured spectrum, the absolute configuration of the synthesized compound can be confidently assigned. mdpi.com

Applications of A Amino 1 Boc 3 Azetidineacetic Acid As a Synthetic Building Block in Advanced Molecular Construction

Design and Synthesis of Peptidomimetics Incorporating Azetidine (B1206935) Moieties

Peptidomimetics are compounds designed to replicate the structure and function of natural peptides but with enhanced properties, such as increased metabolic stability and improved oral bioavailability. nih.gov The incorporation of α-Amino-1-Boc-3-azetidineacetic acid and its derivatives into peptide backbones is a key strategy in this field. The azetidine ring introduces significant structural constraints that are pivotal for engineering molecules with specific biological activities. nih.govnih.gov

Incorporation into Conformationally Constrained Peptide Structures

The defining feature of α-Amino-1-Boc-3-azetidineacetic acid is the rigid azetidine ring, which severely limits the rotational freedom of the peptide backbone upon incorporation. rsc.orgnih.gov Unlike linear amino acids that allow for a wide range of dihedral angles, the four-membered ring locks the local peptide chain into a more defined orientation. This conformational restriction is crucial for designing peptidomimetics that can selectively bind to biological targets like receptors or enzymes. By reducing the entropic penalty associated with binding, these constrained peptides can exhibit higher affinity and specificity. mdpi.com The synthesis of such structures involves standard peptide coupling protocols, where the Boc-protected azetidine-containing amino acid is introduced as a unique cassette to enforce a specific local geometry. nih.govpeptide.com

Influence on Peptide Secondary Structure Induction and Stabilization

The conformational constraints imposed by the azetidine moiety have a profound influence on the secondary structure of peptides. Specifically, the 3-aminoazetidine (3-AAz) subunit, derived from α-Amino-1-Boc-3-azetidineacetic acid, has been identified as a potent turn-inducing element. nih.gov This property is critical for stabilizing β-turn conformations, which are common recognition motifs in protein-protein interactions. nih.govwjarr.com

Research has shown that incorporating a 3-AAz unit can encourage the peptide backbone to adopt a less common, all-trans conformation, as confirmed by X-ray diffraction analysis of a cyclic tetrapeptide containing this moiety. nih.gov This ability to pre-organize a peptide chain into a specific secondary structure is a significant advantage in rational drug design, allowing for the creation of peptides that mimic the folded state of a native protein loop or turn. researchgate.net

Table 1: Influence of Azetidine Moiety on Peptide Conformation

| Structural Feature | Observation | Implication on Secondary Structure | Source |

| 3-Aminoazetidine (3-AAz) Unit | Acts as a potent turn-inducing element. | Promotes and stabilizes β-turn conformations. | nih.gov |

| Azetidine Ring Integration | Encourages access to an all-trans backbone conformation. | Induces specific, predictable local geometry. | nih.gov |

Development of Scaffolds for Modulating Molecular Interactions

Beyond simply constraining peptide backbones, the azetidine ring serves as a versatile scaffold for the introduction of diverse chemical functionalities. nih.govnih.gov The nitrogen atom within the azetidine ring, once deprotected, provides a handle for late-stage functionalization. This allows chemists to append various side chains or molecular probes to modulate the peptide's interaction with its target. For example, different functional groups can be attached to fine-tune properties such as solubility, cell permeability, or binding affinity without altering the core peptide sequence that provides specificity. nih.gov This modular approach accelerates the development of optimized peptidomimetics by enabling the rapid synthesis of a library of analogs from a common macrocyclic precursor.

Utility in Macrocyclic Chemistry

Macrocyclization is a widely used strategy to enhance the stability and cell permeability of peptide-based therapeutics. However, the synthesis of cyclic peptides, particularly small ones, is often hampered by low yields due to competing intermolecular polymerization. uni-kiel.de The incorporation of α-Amino-1-Boc-3-azetidineacetic acid has proven to be a highly effective solution to this challenge.

Strategies for the Cyclization of Azetidine-Containing Peptides

The turn-inducing properties of the 3-aminoazetidine subunit are particularly beneficial for macrocyclization. nih.govresearchgate.net By pre-organizing the linear peptide precursor into a "U-turn" conformation, the azetidine moiety brings the N- and C-termini into close proximity, thereby favoring the intramolecular cyclization reaction over intermolecular side reactions. uni-kiel.de This leads to a significant improvement in the efficiency of head-to-tail cyclization for small- to medium-sized peptides.

Studies have demonstrated greatly improved cyclization yields for tetra-, penta-, and hexapeptides upon the introduction of a 3-AAz unit. nih.gov This strategy has been successfully applied to the synthesis of 28 different examples of azetidine-containing macrocyclic peptides, showcasing its broad applicability and effectiveness under standard reaction conditions. nih.govresearchgate.net The resulting cyclic structures are not only easier to synthesize but also exhibit enhanced stability towards proteases compared to their homodetic counterparts. nih.gov

Table 2: Impact of 3-Aminoazetidine (3-AAz) on Peptide Macrocyclization

| Peptide Size | Effect of 3-AAz Incorporation | Outcome | Source |

| Tetra-, Penta-, Hexapeptides | Acts as a turn-inducing element, pre-organizing the linear precursor. | Greatly improved cyclization yields under standard conditions. | nih.govresearchgate.net |

| Representative Cyclohexapeptide | Introduction of a 3-AAz unit into the macrocycle. | Improved stability towards proteolytic enzymes. | nih.gov |

Contributions to Nucleic Acid Chemistry and Other Heterocyclic Scaffolds

The constrained, four-membered ring of a-amino-1-Boc-3-azetidineacetic acid and its derivatives serves as a valuable structural motif, not only for peptide modification but also for the synthesis of advanced molecular structures, including nucleic acid analogues and diverse heterocyclic systems. The inherent conformational rigidity of the azetidine ring allows for precise control over molecular geometry, a feature that is highly sought after in these specialized fields of chemical synthesis.

Role in Peptide Nucleic Acid (PNA) Analogs

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a polyamide chain, typically composed of repeating N-(2-aminoethyl)glycine units. nih.govlifetein.com This modification confers remarkable resistance to degradation by nucleases and proteases. lifetein.com The incorporation of conformationally restricted elements, such as those derived from azetidines, into the PNA backbone is a key strategy for enhancing their binding affinity and specificity to target DNA or RNA sequences.

| PNA Monomer Type | Key Structural Feature | Intended Improvement | Relevant Synthetic Chemistry |

| Azetidine-Modified PNA | Incorporation of a rigid four-membered azetidine ring into the polyamide backbone. researchgate.net | Enhanced conformational rigidity, pre-organization for target binding, improved binding affinity and specificity. researchgate.net | Standard Boc or Fmoc solid-phase peptide synthesis. luxembourg-bio.com |

| Standard PNA | Flexible N-(2-aminoethyl)glycine backbone. nih.gov | Nuclease and protease resistance, strong DNA/RNA binding. lifetein.com | Standard Boc or Fmoc solid-phase peptide synthesis. luxembourg-bio.com |

Application in Synthesizing Diverse Heterocyclic Scaffolds

Beyond nucleic acid chemistry, azetidine-based amino acids are versatile starting materials for constructing a wide array of more complex heterocyclic compounds. The protected amino acid can be elaborated through various chemical transformations to generate novel molecular scaffolds for applications in medicinal chemistry and drug discovery. researchgate.netresearchgate.net

One common strategy involves using an azetidine derivative as a core structure, which is then functionalized to build larger heterocyclic systems. For instance, researchers have developed efficient protocols for coupling N-Boc-3-iodoazetidine with various heterocyclic carboxylates, such as pyrazoles, indazoles, and indoles, to create a diverse library of highly functionalized, amino acid-like building blocks. nih.govresearchgate.net

Another powerful method is the aza-Michael addition, where heterocyclic amines are added to α,β-unsaturated esters derived from N-Boc-3-azetidinone. nih.gov This reaction creates a new carbon-nitrogen bond and efficiently links the azetidine ring to another heterocyclic system, yielding novel functionalized 3-substituted azetidine derivatives. nih.gov These synthetic routes demonstrate the utility of the azetidine core as a template for generating molecular diversity.

| Synthetic Method | Azetidine Precursor | Reactant/Reagent | Resulting Heterocyclic Scaffold |

| N-Alkylation Coupling | N-Boc-3-iodoazetidine | Alkyl pyrazole-, indazole-, and indolecarboxylates nih.govresearchgate.net | Azetidinyl-pyrazole, -indazole, and -indole carboxylates |

| Aza-Michael Addition | Methyl (N-Boc-azetidin-3-ylidene)acetate nih.gov | Various heterocyclic amines (e.g., pyrazole, imidazole) | 3-Cycloaminylazetidin-3-yl acetates |

| Suzuki–Miyaura Cross-Coupling | Brominated pyrazole–azetidine hybrid | Boronic acids | Diversified bi-heterocyclic systems |

These examples underscore the role of this compound and related structures as foundational elements in advanced synthetic chemistry, enabling the construction of complex molecules with precisely controlled three-dimensional shapes.

Challenges, Emerging Trends, and Future Research Horizons in A Amino 1 Boc 3 Azetidineacetic Acid Chemistry

Overcoming Synthetic Difficulties of Strained Ring Systems

The primary hurdle in the chemistry of a-Amino-1-Boc-3-azetidineacetic acid lies in the construction of the azetidine (B1206935) ring itself. Four-membered rings are notoriously difficult to form compared to their five- and six-membered counterparts due to significant angle and torsional strain, which is approximately 25.4 kcal/mol for the azetidine core. rsc.org Traditional methods for forming saturated nitrogen heterocycles, such as intramolecular nucleophilic substitution, are often inefficient for creating four-membered rings. researchgate.net

Key synthetic challenges include:

Ring Formation: Standard cyclization reactions often fail or give low yields for azetidine synthesis because the energetic barrier to forming the strained ring is high. researchgate.net

Precursor Availability: The synthesis requires specifically functionalized precursors that can be challenging to prepare.

Stereocontrol: Introducing substituents onto the azetidine ring, as in the case of the α-amino acetic acid moiety, with precise stereochemical control is a significant challenge due to the steric hindrance around the quaternary carbon center. nih.govnih.gov

To surmount these difficulties, researchers have developed innovative strategies. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a direct and atom-economical approach to constructing the azetidine skeleton. researchgate.netnih.gov However, this reaction has historically been limited by competing photochemical pathways. nih.gov Recent advances using visible-light photocatalysis have begun to overcome these limitations, enabling the synthesis of highly functionalized azetidines under mild conditions. nih.govspringernature.com Other modern methods include palladium-catalyzed intramolecular C(sp³)–H amination and ring expansions of three-membered rings like aziridines. rsc.orgmagtech.com.cn A "build and release" strategy, which involves a photochemical cyclization to form a strained intermediate followed by a strain-releasing ring-opening or functionalization, is also a promising approach. beilstein-journals.orguni-mainz.de

| Method | Description | Key Advantages | Reference |

|---|---|---|---|

| Visible-Light Aza Paternò–Büchi Reaction | A [2+2] photocycloaddition between an imine and an alkene mediated by a photocatalyst. | High atom economy, mild reaction conditions, direct access to functionalized azetidines. | researchgate.netnih.govspringernature.com |

| Palladium-Catalyzed C-H Amination | Intramolecular amination of a C(sp³)–H bond to form the N-C bond of the ring. | Excellent functional group tolerance, utilizes readily available starting materials. | rsc.org |

| Ring Expansion of Aziridines | Conversion of a three-membered aziridine (B145994) ring into a four-membered azetidine. | Leverages the strain of the starting material to facilitate transformation. | magtech.com.cn |

| Photoinduced Radical Cyclization | A copper-catalyzed anti-Baldwin 4-exo-dig cyclization of ynamides. | Full control of regioselectivity, high functional group tolerance. | nih.gov |

Development of Atom-Economical and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing synthetic strategies. For a molecule like this compound, this involves designing syntheses that maximize the incorporation of all materials used in the process into the final product (atom economy) and minimize the use of hazardous substances.

Photochemical methods are at the forefront of this trend. Visible-light-mediated reactions, such as the aza Paternò–Büchi reaction, avoid the need for high-energy UV light and often proceed at room temperature, reducing energy consumption. springernature.com These reactions can be highly atom-economical, as they involve the direct addition of two molecules without the generation of stoichiometric byproducts. researchgate.net Similarly, copper-catalyzed photoinduced radical cyclizations offer a regioselective route to azetidines with high efficiency. nih.gov

Another focus is the avoidance of toxic or hazardous reagents. For instance, traditional methods for amino acid homologation, which could be adapted for synthesizing the acetic acid side chain, often rely on dangerous reagents like diazomethane (B1218177) (in the Arndt–Eistert reaction) or sodium cyanide. nih.govrsc.org The development of safer alternatives is a key research goal. Research into greener processes also emphasizes the use of more sustainable solvents. Cyclopentyl methyl ether (CPME), for example, has been highlighted as a greener alternative to traditional solvents like tetrahydrofuran (B95107) (THF) due to its higher boiling point, lower peroxide formation tendency, and low water solubility, which simplifies work-up procedures. uniba.it

Integration with Flow Chemistry and Automated Synthesis Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, is emerging as a powerful technology for synthesizing strained ring systems like azetidines. nih.gov This approach offers several advantages over traditional batch processing, particularly for reactions that are highly exothermic, use unstable intermediates, or require precise control over reaction parameters. europa.eu

The high surface-area-to-volume ratio in microreactors allows for superior heat transfer, mitigating the risk of thermal runaways in exothermic reactions and enabling reactions to be run safely at higher temperatures than would be possible in batch. europa.euacs.org This precise temperature control can significantly improve reaction yields and selectivity. ucd.ie For the synthesis of functionalized azetidines, flow technology enables the safe generation and immediate use of highly reactive intermediates, such as lithiated azetidines, at temperatures much higher than in batch processing (-50 °C vs. -78 °C or lower), which simplifies the procedure and improves efficiency. uniba.itnih.gov

The integration of flow chemistry with automation allows for high-throughput screening of reaction conditions and rapid synthesis of compound libraries for drug discovery. nih.gov Automated systems can systematically vary parameters like temperature, residence time, and reagent stoichiometry to quickly identify optimal conditions. europa.eu This is particularly valuable for complex multi-step syntheses, where telescoping several reaction steps into a single continuous sequence without isolating intermediates can dramatically reduce production time and waste. uc.pt

| Advantage | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Enhanced Safety | Small reactor volumes and superior heat dissipation minimize risks associated with exothermic reactions or unstable intermediates. | Allows for the safe handling of reactive lithiated intermediates and better control over cyclization reactions. | nih.goveuropa.eu |

| Precise Process Control | Accurate control over temperature, pressure, and residence time leads to improved yields and selectivity. | Crucial for controlling stereochemistry and minimizing side-product formation in the multi-step synthesis of the target compound. | ucd.ie |

| Scalability | Scaling up is achieved by running the system for a longer duration or by using multiple reactors in parallel, rather than using larger, more dangerous vessels. | Facilitates the transition from laboratory-scale synthesis to pilot-plant or manufacturing scale. | ucd.ie |

| Automation & Telescoping | Enables high-throughput optimization and the combination of multiple synthetic steps into one continuous process without manual intervention. | Accelerates the discovery of optimal synthetic routes and streamlines production by eliminating the need to isolate and purify intermediates. | nih.govuc.pt |

Exploration of Novel Reactivity and Transformation Pathways

The inherent ring strain of the azetidine core in this compound is not only a synthetic challenge but also a source of unique reactivity. This stored energy can be harnessed to drive novel chemical transformations, allowing the molecule to serve as a versatile building block for more complex structures. rsc.orgrsc.org

Strain-release reactions are a key area of exploration. The azetidine ring can undergo nucleophilic ring-opening or ring-expansion reactions to yield highly substituted acyclic amines or larger heterocyclic systems like pyrrolidines and piperidines. researchgate.net The specific pathway can be controlled by the choice of reagents and reaction conditions. For example, the N–C bonds of the azetidine ring can be selectively cleaved under appropriate catalytic conditions, providing access to valuable homologated amines. rsc.org

Furthermore, the unsaturated counterparts of azetidines, known as azetines, are gaining interest as reactive intermediates. nih.gov While challenging to synthesize due to their even greater ring strain, they can participate in a variety of transformations, including cycloadditions and rearrangements, to form complex polycyclic systems. nih.gov The development of methods to access and control the reactivity of azetine intermediates derived from precursors like this compound could open up new avenues for molecular design. The combination of photochemical ring-closure to build the strained system, followed by a chemically triggered ring-opening, represents an elegant strategy for accessing densely functionalized molecules that are difficult to prepare using traditional methods. beilstein-journals.orguni-mainz.de

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.